

# "limit of detection and quantification for Methamphetamine ethyl carbamate"

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## Compound of Interest

Compound Name: *Methamphetamine ethyl carbamate*

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An Objective Comparison of Analytical Methodologies for the Quantification of Methamphetamine and its Carbamate Derivatives

## Introduction

For researchers, scientists, and professionals in drug development and forensic analysis, the accurate detection and quantification of methamphetamine and its derivatives are of paramount importance. **Methamphetamine ethyl carbamate** is an analytical reference standard used in these fields.[1][2] This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for methamphetamine and its carbamate derivatives, supported by experimental data from various studies. While direct experimental data for the LOD and LOQ of **Methamphetamine ethyl carbamate** is not extensively available in the public domain, this guide synthesizes data from closely related compounds and analytical techniques to provide a robust reference. The methodologies presented are based on established protocols for amphetamine analysis, including derivatization techniques that form carbamate structures for enhanced detection.

## Data Presentation: Limit of Detection (LOD) and Limit of Quantification (LOQ)

The following table summarizes the LOD and LOQ values for methamphetamine and its derivatized forms across different analytical platforms and matrices. This data is compiled from

multiple research articles and provides a comparative landscape of the analytical sensitivity of these methods.

Analyte	Analytical Method	Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
Methamphetamine-2,2,2-trichloroethyl carbamate	GC-MS (EI, Scan Mode)	Urine	100 ng/mL	Not Reported	<a href="#">[3]</a>
Methamphetamine	LC-MS/MS	Fingermarks	1.5 ng/swab	5.0 ng/swab	<a href="#">[4]</a>
Methamphetamine	LC-MS/MS	Plasma (microQuEChERS)	1 ng/mL	Not Reported	<a href="#">[5]</a>
Methamphetamine	LC-MS/MS	Rat Serum, Brain, Testis	Not Reported	1 ng/mL	<a href="#">[6]</a> <a href="#">[7]</a>
Methamphetamine	LC-MS/MS	Hard Surfaces	0.05 µg/sample	0.10 µg/sample	<a href="#">[8]</a>
Methamphetamine	GC-MS	Oral Fluid	5 ng/mL	15 ng/mL	<a href="#">[9]</a>
Methamphetamine	GC-MS	Hair	0.05 ng/mg	0.1 ng/mg	<a href="#">[10]</a>
Methamphetamine	GCxGC-FID	Urine	10-20 ng/mL	50 ng/mL	<a href="#">[11]</a>
Methamphetamine	GC-MS	Urine	6.757 µg/L	22.253 µg/L	<a href="#">[12]</a>
Amphetamines (general)	LC-MS/MS	Urine	25 ng/mL (Required)	Not Reported	<a href="#">[13]</a>
Amphetamines (general)	LC-MS/MS	Oral Fluid	0.01-0.5 ng/mL	0.1-0.5 ng/mL	<a href="#">[14]</a>
Ethyl Carbamate	GC-MS (SIM)	Alcoholic Beverages	Not Reported	10 µg/L	<a href="#">[15]</a>

## Experimental Protocols

### Protocol 1: Quantification of Methamphetamine 2,2,2-Trichloroethyl Carbamate in Urine by GC-MS

This protocol is based on the derivatization of methamphetamine to a carbamate for GC-MS analysis.[3]

#### 1. Sample Preparation and Extraction:

- To a urine sample, add an internal standard (e.g., N-propyl amphetamine).
- Extract the analytes from the urine using an organic solvent such as 1-chlorobutane.

#### 2. Derivatization:

- Evaporate the organic extract to dryness.
- Reconstitute the residue in a suitable solvent.
- Add 2,2,2-trichloroethyl chloroformate as the derivatizing agent.
- Allow the reaction to proceed at room temperature for approximately 10 minutes.

#### 3. GC-MS Analysis:

- Gas Chromatograph: Agilent 7890 GC system or equivalent.
- Column: DB-5 MS UI or equivalent (e.g., 15 m x 0.25 mm I.D. x 0.25  $\mu$ m).
- Inlet Temperature: 250°C.
- Carrier Gas: Helium or Hydrogen.
- Oven Program: Start at a suitable temperature (e.g., 130°C), hold for 1 minute, then ramp to a final temperature (e.g., 310°C).
- Mass Spectrometer: Agilent 5975 MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).
- Acquisition Mode: Scan or Selected Ion Monitoring (SIM). For quantification, SIM mode is often preferred for higher sensitivity.

### Protocol 2: Quantification of Methamphetamine in Oral Fluid by LC-MS/MS

This protocol outlines a general procedure for the analysis of methamphetamine in oral fluid using LC-MS/MS.[14]

### 1. Sample Collection:

- Collect oral fluid using a specialized collection device (e.g., Quantisal™).

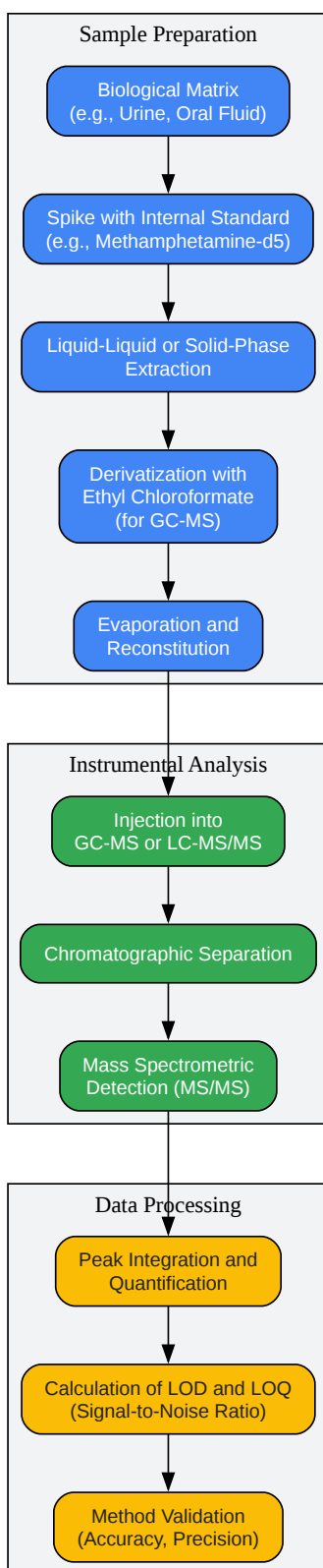
### 2. Sample Preparation (Liquid-Liquid Extraction):

- To the oral fluid sample, add an internal standard (e.g., methamphetamine-d5).
- Perform a liquid-liquid extraction using a solvent like ethyl acetate.
- Vortex and centrifuge the sample.
- Separate and evaporate the organic layer.
- Reconstitute the residue in the mobile phase.

### 3. LC-MS/MS Analysis:

- Liquid Chromatograph: Agilent 1200 Infinity LC system or equivalent.
- Column: Poroshell 120 EC-C18 or similar C18 column.
- Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
- Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min).
- Tandem Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for methamphetamine and its internal standard.

## Mandatory Visualizations



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Caption: Experimental workflow for LOD/LOQ determination.

## Conclusion

The determination of the limit of detection and quantification for methamphetamine and its derivatives is critical for forensic and clinical applications. While specific data for **Methamphetamine ethyl carbamate** is sparse, the methodologies for related compounds provide a strong foundation for developing and validating sensitive and robust analytical methods. Gas chromatography and liquid chromatography coupled with mass spectrometry are powerful tools for this purpose, with the choice of method often depending on the sample matrix, required sensitivity, and available instrumentation. The provided protocols and comparative data serve as a valuable resource for researchers aiming to establish and optimize their analytical workflows for the detection of these controlled substances.

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